Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid
Description
Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid (CAS: 1217603-41-2) is a fluorenylmethyloxycarbonyl (Fmoc)-protected α-amino acid derivative. Its molecular formula is C₂₀H₂₁NO₅, with a molecular weight of 355.38 g/mol . The compound features a hydroxyl (-OH) and a methyl (-CH₃) group on the β-carbon (third carbon), contributing to its unique stereochemical and physicochemical properties. Key characteristics include:
- LogP: 3.14 (indicating moderate hydrophobicity)
- This compound is widely used in solid-phase peptide synthesis (SPPS) to introduce branching and hydroxyl functionality into peptide chains, enhancing structural diversity and stability.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-20(2,25)17(18(22)23)21-19(24)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17,25H,11H2,1-2H3,(H,21,24)(H,22,23)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOMNBRJPAICIT-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217603-41-2 | |
| Record name | (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Resin Activation and Amino Acid Loading
The synthesis begins with a Rink amide ChemMatrix® resin, pre-swollen in dimethylformamide (DMF). A typical protocol involves activating the resin with 20% piperidine in DMF to remove any residual protecting groups. Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid is then coupled using hydroxybenzotriazole tetramethyluronium hexafluorophosphate (HCTU) as the coupling reagent. The reaction employs a 10-fold molar excess of the Fmoc-protected amino acid and a 20-fold excess of N,N-diisopropylethylamine (DIPEA) to ensure complete activation.
Critical Parameters :
Fmoc Deprotection
Post-coupling, the Fmoc group is removed using 20% piperidine in DMF. This step is performed twice (2 × 5 minutes) to ensure complete deprotection while minimizing side reactions. The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove residual piperidine.
Optimization Insight :
Cleavage and Isolation
Peptide-resin cleavage is achieved using a trifluoroacetic acid (TFA) cocktail containing triisopropylsilane (TIPS) and 1,3-dimethoxybenzene (90:5:5 v/v). The mixture is agitated for 2 hours at room temperature, followed by precipitation in ice-cold diethyl ether. Centrifugation and repeated ether washes yield the crude peptide, which is lyophilized for storage.
Cleavage Efficiency :
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TFA concentration below 90% results in incomplete cleavage of tert-butyl (tBu) side-chain protectants.
-
Scavengers like TIPS prevent alkylation side reactions during acidolysis.
| Parameter | Value |
|---|---|
| Solvent | DMSO or DMF |
| Stock Concentration | 10 mM |
| Storage Temperature | –20°C (1 month) / –80°C (6 months) |
Preparation Protocol :
Stability Under Varied Conditions
| Condition | Stability Profile |
|---|---|
| pH 2–6 (aqueous) | Stable for 24 hours |
| pH 7–10 | Rapid Fmoc hydrolysis |
| Temperature >40°C | Decomposition within 2 hours |
Industrial-Scale Production
Automated Synthesis Platforms
Large-scale production employs continuous-flow peptide synthesizers, which enhance yield and reproducibility. These systems utilize:
-
Reagent Delivery : Precision pumps for HCTU and amino acid solutions.
-
In-Line Analytics : UV monitoring at 301 nm to track Fmoc deprotection.
Case Study : A 0.1 mmol-scale synthesis achieves >95% coupling efficiency using 10 equivalents of this compound and HCTU activation.
Purification Techniques
Crude product is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Lyophilization yields >98% pure compound, as confirmed by LC-MS and NMR.
Analytical Validation
Structural Confirmation
| Technique | Key Data Points |
|---|---|
| ¹H NMR (DMSO-d6) | δ 7.89 (Fmoc aromatic), δ 4.71 (–OH), δ 1.41 (–CH3) |
| IR Spectroscopy | 1712 cm⁻¹ (C=O stretch), 3320 cm⁻¹ (N–H stretch) |
| HPLC Purity | Retention time = 12.3 min (C18, 60% acetonitrile) |
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group .
Scientific Research Applications
Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Comparison with Similar Fmoc-Protected Amino Acids
Structural and Functional Group Variations
a) Fmoc-(S)-2-amino-3-methoxybutanoic acid (CAS: 1279029-70-7)
- Substituents : Methoxy (-OCH₃) instead of hydroxyl (-OH) on the β-carbon.
- Molecular Formula: C₂₀H₂₁NO₅ (identical to the target compound).
- Impact : The methoxy group increases hydrophobicity (higher LogP) and reduces hydrogen-bonding capacity compared to the hydroxyl group, affecting peptide solubility and conformation .
b) Fmoc-(2S,3S)-2-amino-3-phenylbutanoic acid (CAS: 247175-69-5)
- Substituents : Phenyl (-C₆H₅) group on the β-carbon.
- Molecular Formula: C₂₅H₂₃NO₄ (MW: 401.46 g/mol).
c) Fmoc-SS-Dab(3-Aloc)-OH (CAS: 1272754-91-2)
Physicochemical Properties Comparison
| Compound Name | Molecular Formula | Molecular Weight | LogP | PSA (Ų) | Key Functional Groups |
|---|---|---|---|---|---|
| Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid | C₂₀H₂₁NO₅ | 355.38 | 3.14 | 95.86 | -OH, -CH₃ |
| Fmoc-(S)-2-amino-3-methoxybutanoic acid | C₂₀H₂₁NO₅ | 355.39 | N/A | 85.06 | -OCH₃ |
| Fmoc-(2S,3S)-2-amino-3-phenylbutanoic acid | C₂₅H₂₃NO₄ | 401.46 | N/A | 75.99 | -C₆H₅ |
| Fmoc-SS-Dab(3-Aloc)-OH | C₂₃H₂₄N₂O₆ | 424.45 | N/A | 121.20 | -NH₂ (Fmoc), -NH(Aloc) |
Notes:
Commercial Availability and Suppliers
- This compound: Available from suppliers like Shanghai Yuanye Bio-Technology (China) and Santa Cruz Biotechnology (USA), with prices ranging from $294/100 mg to $1170/500 mg .
- Enantiomers: Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid is also commercially accessible, highlighting the demand for stereochemically pure building blocks .
Biological Activity
Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, also known as Fmoc-Val(3-OH)-OH, is a synthetic amino acid derivative that plays a significant role in peptide synthesis and exhibits various biological activities. This article delves into its biochemical properties, biological interactions, and therapeutic potential, supported by data tables and relevant research findings.
- Molecular Formula : C₁₁H₁₅NO₂
- Molecular Weight : 195.25 g/mol
- CAS Number : 1217603-41-2
- Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group, which is crucial for its application in peptide synthesis.
Biological Activity
This compound is primarily recognized for its role as a building block in peptide synthesis. The unique stereochemistry of this compound contributes to its specific interactions with biological targets, influencing various biological functions.
- Peptide Synthesis : The Fmoc group protects the amino group during coupling reactions, allowing for selective deprotection later in the synthesis process. This feature is vital in constructing peptides with desired sequences and functionalities .
-
Biological Interactions : Research indicates that peptides containing this compound can exhibit various biological activities, such as:
- Antimicrobial Activity : Certain peptides synthesized from this amino acid have shown effectiveness against bacterial strains, suggesting potential therapeutic applications in treating infections .
- Neuroprotective Effects : Some studies have indicated that derivatives of this amino acid may have neuroprotective properties, potentially useful in neurodegenerative disease models .
Study 1: Antimicrobial Peptide Development
A study focused on synthesizing antimicrobial peptides using this compound demonstrated significant activity against Staphylococcus aureus. The peptides were designed to disrupt bacterial membranes, leading to cell lysis. The results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL against the tested strains.
Study 2: Neuroprotective Properties
In another study, researchers investigated the neuroprotective effects of peptides containing this compound in models of oxidative stress. The results showed that these peptides could reduce neuronal cell death by modulating apoptotic pathways, highlighting their potential for treating conditions like Alzheimer's disease .
Table 1: Comparison of Related Amino Acids
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₁₁H₅NO₂ | Contains Fmoc protecting group; chiral structure |
| (S)-2-Amino-3-methylbutanoic acid | C₅H₁₁NO₂ | No protecting group; simpler structure |
| (2R,3S)-4-Amino-2-hydroxy-3-methylbutanoic acid | C₅H₁₁NO₃ | Additional hydroxyl group; different reactivity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid to preserve stereochemical integrity?
- Methodological Answer : The synthesis typically involves Fmoc protection of the amino group under mild alkaline conditions. A procedure adapted from similar Fmoc-protected hydroxy amino acids (e.g., ) recommends:
- Dissolving the free amino acid in a 1:1 mixture of 1,4-dioxane and water.
- Adding Na₂CO₃ to maintain pH ~8–9.
- Dropwise addition of Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in dioxane at 0°C to minimize racemization.
- Stirring at 0°C for 1 hour, followed by room temperature for 20 hours.
- Acidification with HCl and extraction with ethyl acetate.
- Recrystallization (e.g., ethyl acetate/hexane) yields high-purity product .
Q. How can the structure of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Key signals include δ ~4.6 ppm (hydroxyl proton), δ ~7.3–7.9 ppm (Fmoc aromatic protons), and δ ~172 ppm (carboxylic acid carbon) .
- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H/O-H stretch) and ~1700 cm⁻¹ (C=O stretch) .
- Elemental Analysis : Confirm C, H, N composition (e.g., C₂₀H₂₁NO₅ requires C 68.91%, H 6.57%, N 3.65%) .
Q. What are the critical storage and handling protocols for this compound?
- Methodological Answer :
- Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Fmoc group.
- Avoid prolonged exposure to moisture or basic conditions, which can deprotect the amino group.
- Use gloves and protective equipment; refer to SDS guidelines (e.g., CAS 161420-87-7 in ) for toxicity and spill management .
Advanced Research Questions
Q. How does the β-hydroxyl group influence peptide coupling efficiency and secondary structure?
- Methodological Answer :
- Steric Hindrance : The hydroxyl group may slow coupling kinetics; use activating agents like HATU or PyBOP to enhance reactivity .
- Hydrogen Bonding : The hydroxyl group can stabilize β-turn structures in peptides, as observed in similar hydroxy-containing amino acids (). Monitor via circular dichroism (CD) spectroscopy.
- Protection Strategies : Temporary silylation (e.g., TBDMS) of the hydroxyl group during SPPS (solid-phase peptide synthesis) prevents undesired side reactions .
Q. What strategies mitigate racemization during incorporation into peptides?
- Methodological Answer :
- Low-Temperature Coupling : Perform reactions at 4°C to reduce base-induced racemization.
- Minimize Basic Conditions : Use DIEA (N,N-diisopropylethylamine) sparingly during activation.
- Chiral HPLC Monitoring : Regularly check for D-isomer formation (retention time shifts) .
Q. How can this compound be used to design metabolically stable peptides?
- Methodological Answer :
- Enhanced Solubility : The hydroxyl group improves aqueous solubility, reducing aggregation during synthesis.
- Conformational Restriction : Incorporate into peptide backbones to stabilize α-helical or β-sheet motifs, as seen in fluorinated analogs ().
- In Vivo Stability : Compare degradation rates via LC-MS in serum-containing media against non-hydroxylated analogs .
Q. What analytical methods assess the compound’s stability under varying pH and temperature?
- Methodological Answer :
- Accelerated Stability Testing : Incubate at pH 2–12 (37°C) and analyze degradation via HPLC.
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >160°C based on ).
- Mass Spectrometry : Identify hydrolysis products (e.g., loss of Fmoc group at m/z ~178) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
